molecular formula C17H11BrN2O2 B1664642 5-BDBD CAS No. 768404-03-1

5-BDBD

Cat. No. B1664642
M. Wt: 355.2 g/mol
InChI Key: NKYMVQPXXTZHSF-UHFFFAOYSA-N
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Description

5-BDBD is a potent and selective P2X4 receptor antagonist . It inhibits rP2X4R-mediated currents, with an IC50 of 0.75 μM . 5-BDBD completely blocks the basal and acute hyperalgesia induced by nitroglycerin (NTG) .


Molecular Structure Analysis

5-BDBD antagonizes P2X4 in a non-competitive manner . Molecular modeling and site-directed mutagenesis suggest an allosteric binding site for 5-BDBD located between two subunits in the body region of P2X4, with M109, F178, Y300, and I312 on one subunit, and R301 on the neighboring subunit as key residues involved in antagonist binding .


Chemical Reactions Analysis

5-BDBD is a specific inhibitor of P2X4 . It inhibits P2X4 currents in CHO cells with an IC50 of 500 nM .


Physical And Chemical Properties Analysis

5-BDBD is an off-white solid . Its molecular weight is 355.19 . The chemical formula is C17H11BrN2O2 . It is soluble in DMSO up to 35.52mg/mL .

Scientific Research Applications

Use in Phosphate Ore Flotation

5-BDBD, as a Gemini surfactant, plays a critical role in the reverse flotation of phosphate ore, contributing to sustainable production of phosphate fertilizer. This process is significant for achieving sustainable food production. 5-BDBD demonstrates excellent collecting power for silicoide and superior flotation performance compared to conventional monomeric surfactants, leading to increased efficiency in phosphate fertilizer production and addressing global food security concerns (Huang et al., 2019).

Inhibition of P2X4 Purinergic Receptors

5-BDBD is identified as an inhibitor of ATP-gated P2X4 purinergic receptors (P2X4Rs), which are crucial in various cell types. This benzodiazepine derivative selectively inhibits P2X4Rs, offering potential for investigating these receptors' functions more thoroughly. Its ability to inhibit ATP-induced Ca2+ signals and ion currents highlights its relevance in studying cellular physiology and biochemistry (Balázs et al., 2013).

Neuroprotection and Rehabilitation after Ischemic Stroke

5-BDBD has shown promise in neuroprotection and neuro-rehabilitation following ischemic stroke. By inhibiting P2X4R, it limits the over-stimulated myeloid cell immune response, reducing infarct volume, neurological deficits, and blood-brain barrier permeability. Its use in acute stroke recovery phases suggests potential therapeutic applications in neurology (Srivastava et al., 2020).

Antagonist Actions on Rat P2X4 Receptor

Investigations into the antagonist actions of 5-BDBD on rat P2X4 receptors provide insights into its potency and specificity. It is found to be an effective antagonist for P2X4Rs and can help in studying the endogenous effects of these receptors in the central nervous system. This research is instrumental in understanding the role of P2X4Rs in various physiological and pathophysiological processes (Coddou et al., 2019).

Structural Basis of Negative Allosteric Modulation

Research into the structural basis of 5-BDBD's action on human P2X4 receptors offers molecular insights into its antagonistic properties. Understanding how 5-BDBD interacts with specific residues at allosteric binding sites helps in comprehending its mechanism of action, further supporting its potential in therapeutic applications, especially concerning neuropathic pain and inflammation (Bidula et al., 2021).

Application in Allergic Asthma Models

5-BDBD has been evaluated for its effects on airway inflammation in allergic asthma models. It has been shown to reduce inflammation and cytokine levels, suggesting its potential as a therapeutic agent in treating allergic asthma. This research is important for understanding the role of P2X4Rs in allergic responses and developing new treatments for asthma (Chen Hong-xi, 2015).

Use in Chronic Migraine Model

5-BDBD's role in a chronic migraine model has been studied, where it was found to reduce central sensitization, a key factor in migraine chronification. This research contributes to understanding migraine mechanisms and potentially offers new avenues for migraine treatment (Long et al., 2020).

Safety And Hazards

5-BDBD is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYMVQPXXTZHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431707
Record name 5-BDBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one

CAS RN

768404-03-1
Record name 5-BDBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 768404-03-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
624
Citations
B Balázs, T Dankó, G Kovács, L Köles… - Cellular physiology and …, 2013 - karger.com
… We also assessed the inhibitory effects of 5-BDBD and TNP-ATP on both … that 5-BDBD and TNP-ATP have similar inhibitory potencies on P2X 4 Rs. Furthermore, we show that 5-BDBD …
Number of citations: 79 karger.com
C Coddou, R Sandoval, MJ Hevia, SS Stojilkovic - Neuroscience letters, 2019 - Elsevier
… 5-BDBD on HEK293 cells expressing different rat P2XRs and measured the currents gated by ATP using electrophysiological techniques. We found that 5-BDBD is … effects of 5-BDBD on …
Number of citations: 39 www.sciencedirect.com
S Bidula, IB Nadzirin, M Cominetti, H Hickey… - Molecular …, 2022 - ASPET
… The bromine group of 5-BDBD was redundant for the antagonist activity of 5-BDBD, … group of 5-BDBD and R301 in P2X4 was associated with 5-BDBD activity. 5-BDBD could inhibit the …
Number of citations: 14 molpharm.aspetjournals.org
H Hickey - 2020 - ueaeprints.uea.ac.uk
… with one prominent paper suggesting that 5-BDBD is a competitive antagonist and another … action for 5-BDBD and to identify residues responsible for mediating the effects of 5-BDBD. …
Number of citations: 0 ueaeprints.uea.ac.uk
M Wang, M Gao, JA Meyer, JS Peters… - Bioorganic & medicinal …, 2017 - Elsevier
… As indicated in Scheme 4, in order to synthesize O-[ 11 C]Me-5-BDBD, we attempted to protect the amide N single bond H of 6 with tert-butyloxycarbonyl (Boc) protecting group using 4-…
Number of citations: 17 www.sciencedirect.com
B Xu, O Nikolaienko, V Levchenko… - Physiological …, 2022 - Wiley Online Library
… The fact that inhibition of P2X 4 R using 5-BDBD showed no effect in the cyst development of PCK rats in the current study may suggest that although 5-BDBD showed effect in vitro, …
Number of citations: 3 physoc.onlinelibrary.wiley.com
B Hu, X Feng, L Wang, Y Song, X Ni - Iranian Journal of Basic …, 2018 - ncbi.nlm.nih.gov
… In this research, it is proposed that P2X4R antagonist, 5-BDBD, inhibits inflammation cytokines and affects ratio of T-bet/Gata-3. Furthermore it clarifies whether 5-BDBD inhibits allergic …
Number of citations: 6 www.ncbi.nlm.nih.gov
BBTDG Kovácsb, LKMA Hedigerb… - Cell Physiol …, 2013 - researchgate.net
… We also assessed the inhibitory effects of 5-BDBD and TNP-ATP on both … that 5-BDBD and TNP-ATP have similar inhibitory potencies on P2X4Rs. Furthermore, we show that 5-BDBD …
Number of citations: 0 www.researchgate.net
A Doerfler, WPH Becker, I Wanke… - American journal …, 2005 - Am Soc Neuroradiology
… I312 are key residues for 5-BDBD binding; provide a structural explanation of how they contribute to 5-BDBD antagonism; and highlight that the limited action of 5-BDBD on open versus …
Number of citations: 36 www.ajnr.org
P Srivastava, CG Cronin, VL Scranton… - Experimental …, 2020 - Elsevier
… Here, we pharmacologically inhibited P2X4R with 5-BDBD during the acute stroke phase and studied functional recovery at both acute and chronic time points. We used histological, …
Number of citations: 53 www.sciencedirect.com

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